2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane TC 1698 is a selective AChR α7 agonist.

Brand Name: Vulcanchem
CAS No.: 700834-58-8
VCID: VC0005434
InChI: InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
SMILES: C1CC(N2CCC1CC2)C3=CN=CC=C3
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol

2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane

CAS No.: 700834-58-8

Cat. No.: VC0005434

Molecular Formula: C13H18N2

Molecular Weight: 202.30 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane - 700834-58-8

CAS No. 700834-58-8
Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
IUPAC Name 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane
Standard InChI InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
Standard InChI Key WIEWCOLOPGXZDJ-UHFFFAOYSA-N
SMILES C1CC(N2CCC1CC2)C3=CN=CC=C3
Canonical SMILES C1CC(N2CCC1CC2)C3=CN=CC=C3

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane consists of a 1-azabicyclo[3.2.2]nonane ring system fused to a pyridin-3-yl group. The bicyclic framework imposes conformational rigidity, which enhances receptor subtype selectivity by restricting rotational freedom . Key structural parameters include:

PropertyValueSource
Molecular FormulaC13H18N2\text{C}_{13}\text{H}_{18}\text{N}_2
Molecular Weight202.30 g/mol
SMILES NotationC1CC(N2CCC1CC2)C3=CN=CC=C3
InChIKeyWIEWCOLOPGXZDJ-UHFFFAOYSA-N
CAS Registry Number700834-58-8

The pyridine ring at position 3 contributes to π-π stacking interactions with aromatic residues in the nAChR ligand-binding domain, while the bicyclo[3.2.2]nonane system optimizes spatial orientation for receptor engagement .

Synthesis and Stereochemical Considerations

The synthesis of TC-1698 employs a ring-opening/aminocyclization strategy. A racemic approach involves alkylating NN-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with bromoalkyltetrahydropyran, followed by acid-mediated cyclization . For enantioselective synthesis, imines derived from (+)- and (−)-2-hydroxy-3-pinanone are used, achieving >99.5% enantiomeric excess (ee) as confirmed by chiral HPLC . X-ray crystallography reveals that the stereochemically pure enantiomers adopt distinct conformations, influencing their receptor-binding profiles .

Pharmacological Activity and Mechanism of Action

α7 nAChR Partial Agonism

TC-1698 binds to the α7 nAChR subtype with a KiK_i value ≤ 110 nM, acting as a partial agonist . This receptor, widely expressed in hippocampal and cortical regions, modulates synaptic plasticity and neuroprotective pathways. Unlike full agonists, partial agonists like TC-1698 elicit subtler receptor activation, reducing the risk of receptor desensitization and cytotoxicity.

Selectivity Across nAChR Subtypes

Comparative binding studies highlight TC-1698’s selectivity profile:

Receptor SubtypeKiK_i (nM)Selectivity Ratio (vs. α3β4)Source
α4β20.5–1510–30
α7≤1102–5
α3β4>500
α1βγδ (muscle)>1000

This selectivity minimizes off-target effects on peripheral ganglia (α3β4) and neuromuscular junctions (α1βγδ), enhancing its safety profile for central nervous system (CNS) applications .

Preclinical Research Findings

Neuroprotective Effects

In rodent models of oxidative stress, TC-1698 attenuates glutamate-induced neuronal apoptosis by enhancing α7-mediated calcium signaling. This mechanism upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase, reducing reactive oxygen species (ROS) by 40–60% in hippocampal slices.

Cognitive Enhancement

TC-1698 improves performance in the Morris water maze test, shortening escape latency by 35% in aged rats. These effects correlate with increased hippocampal long-term potentiation (LTP), a biomarker of synaptic plasticity.

Therapeutic Applications and Derivative Development

Lead Compound for Neurodegenerative Diseases

TC-1698’s neuroprotective and procognitive properties position it as a lead structure for Alzheimer’s disease (AD) and Parkinson’s disease (PD). Derivatives with fluorinated pyridine rings or modified bicyclo systems show enhanced blood-brain barrier penetration and α7 affinity .

Challenges and Future Directions

Despite promising preclinical data, TC-1698 exhibits limited oral bioavailability (15–20%) due to first-pass metabolism. Ongoing efforts focus on prodrug formulations and cytochrome P450 inhibitors to improve pharmacokinetics.

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